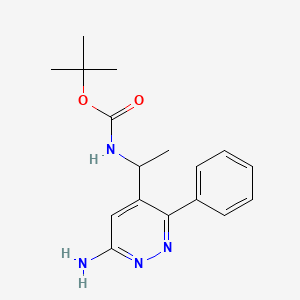
Tert-butyl(1-(6-amino-3-phenylpyridazin-4-yl)ethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl(1-(6-amino-3-phenylpyridazin-4-yl)ethyl)carbamate is a synthetic organic compound with the molecular formula C17H22N4O2 It is characterized by the presence of a tert-butyl carbamate group attached to a pyridazine ring, which is further substituted with an amino group and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(1-(6-amino-3-phenylpyridazin-4-yl)ethyl)carbamate typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring is synthesized through the reaction of appropriate precursors, such as hydrazine derivatives and diketones, under controlled conditions.
Introduction of the Amino Group: The amino group is introduced via nitration followed by reduction. Nitration is carried out using nitric acid, and the resulting nitro compound is reduced using hydrogenation or other reducing agents.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.
Formation of the Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the tert-butyl carbamate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
Tert-butyl(1-(6-amino-3-phenylpyridazin-4-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
Tert-butyl(1-(6-amino-3-phenylpyridazin-4-yl)ethyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of tert-butyl(1-(6-amino-3-phenylpyridazin-4-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- Tert-butyl 4-(6-chloro-2-pyridinyl)piperidine-1-carboxylate
- Tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl(1-(6-amino-3-phenylpyridazin-4-yl)ethyl)carbamate is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties
属性
分子式 |
C17H22N4O2 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC 名称 |
tert-butyl N-[1-(6-amino-3-phenylpyridazin-4-yl)ethyl]carbamate |
InChI |
InChI=1S/C17H22N4O2/c1-11(19-16(22)23-17(2,3)4)13-10-14(18)20-21-15(13)12-8-6-5-7-9-12/h5-11H,1-4H3,(H2,18,20)(H,19,22) |
InChI 键 |
DVOPSLTXDWXHBQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=NN=C1C2=CC=CC=C2)N)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



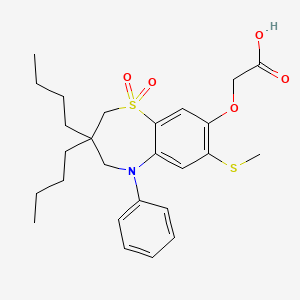


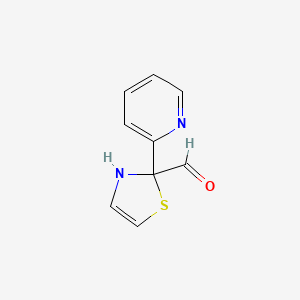
![4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile](/img/structure/B13931197.png)
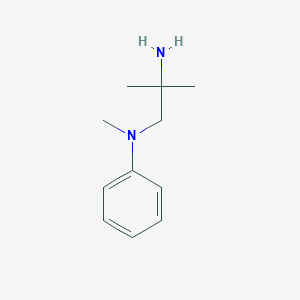
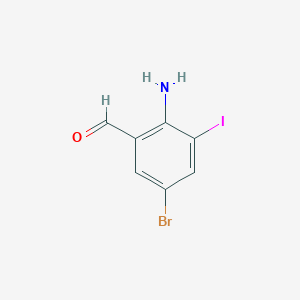
![Benzyl 7-(aminomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13931226.png)
![Naphtho[2,3-b]benzofuran-4-ylboronic acid](/img/structure/B13931230.png)
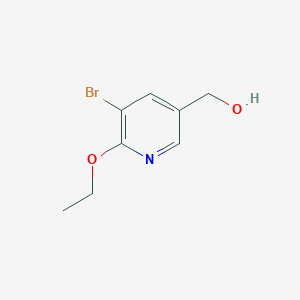


![1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidine](/img/structure/B13931270.png)
